

Synonyms and alternative names for 1,1-Dichloropropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Dichloropropane**

Cat. No.: **B1633073**

[Get Quote](#)

An In-depth Technical Guide to 1,1-Dichloropropane

This guide provides a comprehensive overview of **1,1-Dichloropropane**, tailored for researchers, scientists, and professionals in drug development. It covers nomenclature, physicochemical properties, experimental protocols, and metabolic pathways.

Synonyms and Alternative Names

1,1-Dichloropropane is known by a variety of names in scientific literature and commerce. A comprehensive list of these synonyms is provided below to aid in literature searches and material identification.

Systematic and Common Names:

- IUPAC Name: **1,1-Dichloropropane**[\[1\]](#)
- Common Name: Propylidene chloride[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Chemical Formula: C₃H₆Cl₂[\[1\]](#)[\[2\]](#)

Trade Names and Identifiers:

- CAS Number: 78-99-9[\[1\]](#)[\[2\]](#)

- EC Number: 201-165-3[1]
- UN Number: 1993[1]
- Other Designations: R 270fb, alpha,alpha-Dichloropropane, Propane, 1,1-dichloro-[1][2]

Data Presentation: Physicochemical and Toxicological Properties

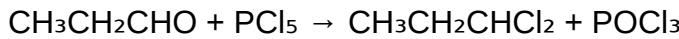
The following tables summarize the key quantitative data for **1,1-Dichloropropane**, facilitating easy comparison and reference.

Table 1: Physical and Chemical Properties of **1,1-Dichloropropane**

Property	Value
Molecular Weight	112.99 g/mol
Boiling Point	88 °C
Flash Point	7 °C (closed cup)
Density	1.13 g/mL at 25 °C
Vapor Pressure	68.3 mmHg at 20 °C
Water Solubility	2,700 mg/L at 20 °C
Refractive Index	1.428 at 20 °C
Appearance	Colorless liquid with a sweet odor

Table 2: Toxicological Data for **1,1-Dichloropropane**

Test	Species	Route	Value
LD50	Rat	Oral	6500 mg/kg
LD50	Rabbit	Dermal	15820 mg/kg
LC50	Rat	Inhalation	4000 ppm/4h


Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of **1,1-Dichloropropane**.

Synthesis of 1,1-Dichloropropane

A common method for the synthesis of **1,1-Dichloropropane** involves the reaction of propionaldehyde with phosphorus pentachloride.

Reaction:

Experimental Protocol:

Disclaimer: A detailed, validated protocol for this specific reaction was not found in the searched literature. The following is a generalized procedure based on the known reactivity of aldehydes with phosphorus pentachloride.

- Apparatus Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize evolved HCl).
- Reaction Mixture: Charge the flask with phosphorus pentachloride (1.1 molar equivalents) and an inert solvent such as anhydrous chloroform or carbon tetrachloride.
- Addition of Aldehyde: Cool the stirred suspension in an ice bath. Add propionaldehyde (1 molar equivalent) dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux until the evolution of hydrogen chloride gas ceases.
- Workup: Cool the reaction mixture and pour it cautiously onto crushed ice to decompose the excess phosphorus pentachloride and the phosphorus oxychloride byproduct.

- Extraction: Separate the organic layer. Wash it sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent by rotary evaporation.
- Purification: The crude **1,1-Dichloropropane** can then be purified by fractional distillation.

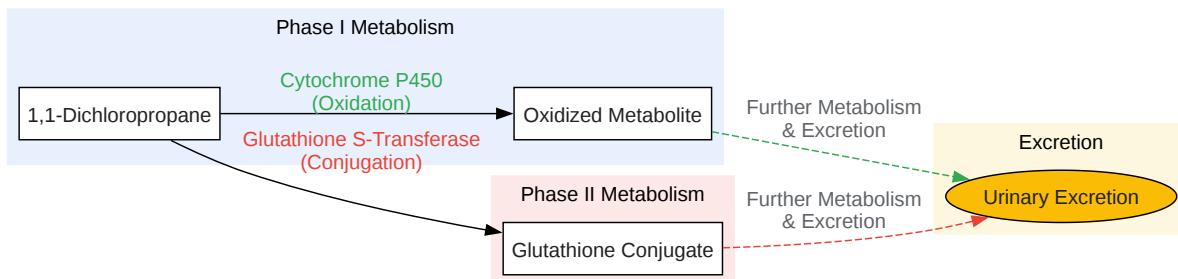
Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying **1,1-Dichloropropane** from impurities with different boiling points.

Experimental Protocol:

- Apparatus Setup: Assemble a fractional distillation apparatus. Use a distillation flask of an appropriate size, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
- Charging the Flask: Add the crude **1,1-Dichloropropane** to the distillation flask along with a few boiling chips or a magnetic stir bar.
- Distillation: Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will preferentially move up the column.
- Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at or near the boiling point of **1,1-Dichloropropane** (88 °C). Discard any initial forerun and the final residue in the distillation flask.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)


GC-MS is a powerful technique for the identification and quantification of **1,1-Dichloropropane**.

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of the **1,1-Dichloropropane** sample in a suitable volatile solvent, such as dichloromethane or hexane. If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.
- GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.
- GC Conditions (Representative):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Representative):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 35-200.
- Data Analysis: Identify **1,1-Dichloropropane** by its retention time and by comparing its mass spectrum to a reference spectrum. Quantification can be achieved using an internal or external standard calibration.

Mandatory Visualization: Metabolic Pathway

The metabolism of **1,1-Dichloropropane** is thought to proceed primarily through two pathways in the liver: cytochrome P450-mediated oxidation and conjugation with glutathione (GSH).

[Click to download full resolution via product page](#)

Caption: Conceptual metabolic pathway of **1,1-Dichloropropane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US6423189B1 - Process for the preparation of 1,3-dichloropropane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorus pentachloride | 1016 Publications | 4580 Citations | Top Authors | Related Topics [scispace.com]
- 4. To cite this document: BenchChem. [Synonyms and alternative names for 1,1-Dichloropropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1633073#synonyms-and-alternative-names-for-1-1-dichloropropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com